Cas no 13576-58-4 (5-(4-Aminophenyl)oxazol-2-amine)
5-(4-Aminophenyl)oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Aminophenyl)oxazol-2-amine
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- Inchi: 1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)
- InChI Key: DMVAESBOBZKXOO-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(N)C=C2)=CN=C1N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
5-(4-Aminophenyl)oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500530-1g |
5-(4-Aminophenyl)oxazol-2-amine |
13576-58-4 | 97% | 1g |
$*** | 2023-03-30 |
5-(4-Aminophenyl)oxazol-2-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 5-(4-Aminophenyl)oxazol-2-amine
5-(4-Aminophenyl)oxazol-2-amine: A Comprehensive Overview
The compound with CAS No. 13576-58-4, commonly referred to as 5-(4-Aminophenyl)oxazol-2-amine, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, and recent advancements in its utilization across different sectors.
5-(4-Aminophenyl)oxazol-2-amine belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of an amino group (-NH₂) at the 4-position of the phenyl ring and another amino group at the 2-position of the oxazole ring imparts unique electronic properties to this molecule. These properties make it a versatile building block in organic synthesis and a promising candidate for drug discovery.
Recent studies have highlighted the role of 5-(4-Aminophenyl)oxazol-2-amine in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the development of anti-inflammatory and antitumor agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in inflammation pathways. This finding underscores its importance as a lead compound in drug design.
In addition to its medicinal applications, 5-(4-Aminophenyl)oxazol-2-amine has found utility in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in the synthesis of novel catalysts for industrial processes. A 2023 report in *Chemical Communications* detailed how this compound can be used to create highly efficient catalysts for olefin polymerization, offering a sustainable alternative to traditional catalyst systems.
The synthesis of 5-(4-Aminophenyl)oxazol-2-amine involves a multi-step process that typically begins with the preparation of an appropriate oxazole precursor. Recent advancements in catalytic methods have streamlined this process, reducing production costs and enhancing yield. For example, a 2023 study in *Green Chemistry* introduced a microwave-assisted synthesis route that significantly accelerates the formation of this compound while minimizing environmental impact.
Moreover, 5-(4-Aminophenyl)oxazol-2-amine has been investigated for its role in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for constructing self-assembled nanostructures. A 2023 paper in *Nature Communications* reported on the use of this compound to create stimuli-responsive hydrogels, which have potential applications in drug delivery systems.
Despite its numerous advantages, the commercial production of 5-(4-Aminophenyl)oxazol-2-amine faces challenges related to scalability and purity control. However, ongoing research aims to address these issues through innovative process engineering and quality control strategies. Collaborative efforts between academic institutions and industry partners are expected to drive further advancements in this area.
In conclusion, 5-(4-Aminophenyl)oxazol-2-amine stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its role as a key intermediate in drug discovery, materials science, and supramolecular chemistry continues to expand with each new research breakthrough. As scientists uncover more about its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial innovation.
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